
4-Hydroxymidazolam
Vue d'ensemble
Description
4-Hydroxymidazolam is a minor hydroxylated metabolite of midazolam, a short-acting benzodiazepine. It is formed through the metabolic process involving the enzyme cytochrome P450 3A4 (CYP3A4). This compound contributes to the pharmacological effects of midazolam, which is widely used for its sedative, anxiolytic, muscle relaxant, and anticonvulsant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxymidazolam involves the hydroxylation of midazolam. This process is catalyzed by the enzyme CYP3A4. The reaction conditions typically involve the presence of NADPH and oxygen, which are essential for the enzymatic activity of CYP3A4 .
Industrial Production Methods: Industrial production of this compound is generally carried out through biotransformation processes using microbial or mammalian cell cultures expressing CYP3A4. This method ensures a high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxymidazolam undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of 1,4-dihydroxymidazolam.
Glucuronidation: This reaction involves the addition of glucuronic acid to this compound, forming this compound glucuronide.
Common Reagents and Conditions:
Oxidation: Requires CYP3A4 enzyme, NADPH, and oxygen.
Glucuronidation: Catalyzed by uridine diphosphate-glucuronosyltransferases (UGTs) in the presence of uridine diphosphate-glucuronic acid (UDPGA).
Major Products:
1,4-Dihydroxymidazolam: Formed through further hydroxylation.
This compound Glucuronide: Formed through glucuronidation.
Applications De Recherche Scientifique
Pharmacokinetic Studies
4-Hydroxymidazolam serves as an essential marker in pharmacokinetic studies, particularly for evaluating the activity of cytochrome P450 enzymes, specifically CYP3A4. Midazolam is extensively metabolized to this compound and 1'-hydroxymidazolam through CYP3A4, making it a valuable probe for assessing the enzyme's activity in various populations.
- Study Findings : Research indicates that measuring plasma concentrations of midazolam and its metabolites can help predict the area under the curve (AUC) and clearance rates for CYP3A4 activity. A study involving multiple plasma samples demonstrated that a single plasma concentration could potentially predict these pharmacokinetic parameters, which may simplify patient monitoring and reduce invasiveness in clinical settings .
Drug Interaction Studies
This compound is crucial in understanding drug interactions, especially regarding medications that induce or inhibit CYP3A4 activity.
- Thalidomide Interaction : A notable study investigated the interaction between thalidomide and midazolam in mice with humanized livers. The results showed that thalidomide increased the AUC of this compound significantly, indicating that thalidomide induces CYP3A4 activity. This finding highlights the importance of this compound as a biomarker for evaluating drug-drug interactions in therapeutic settings .
Glucuronidation Studies
The metabolic pathway of this compound involves glucuronidation, which is critical for its elimination from the body.
- Enzyme Involvement : Studies have identified UDP-glucuronosyltransferases (UGTs) responsible for glucuronidation of this compound. Specifically, UGT1A4 has been shown to mediate this process, indicating its relevance in the metabolism of midazolam and its metabolites . Understanding these pathways is essential for predicting individual responses to midazolam therapy based on genetic variability in UGT enzymes.
Clinical Implications
The measurement of this compound levels can provide insights into patient-specific drug metabolism, which can be particularly beneficial in personalized medicine.
- Therapeutic Monitoring : The ability to quantify this compound alongside midazolam levels allows clinicians to tailor dosing regimens based on metabolic capacity. This approach can enhance therapeutic efficacy while minimizing adverse effects .
Table 1: Pharmacokinetic Parameters of Midazolam and Metabolites
Parameter | Midazolam (Control) | Midazolam + Thalidomide |
---|---|---|
Clearance (L/kg/min) | 0.058 ± 0.005 | 0.051 ± 0.010 |
AUC (μM min) | 536 ± 46 | 616 ± 130 |
AUC of 1'-Hydroxymidazolam | 29700 ± 6800 | 14300 ± 2500 |
AUC of this compound | 72.7 ± 5.3 | 51.2 ± 15.3 |
This table summarizes the impact of thalidomide on midazolam pharmacokinetics, demonstrating significant changes in metabolite levels due to drug interactions .
Mécanisme D'action
4-Hydroxymidazolam exerts its effects through the same mechanism as midazolam. It enhances the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor. This action increases the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and resulting in sedative, anxiolytic, and anticonvulsant effects .
Comparaison Avec Des Composés Similaires
1-Hydroxymidazolam: Another hydroxylated metabolite of midazolam with similar pharmacological activity.
Midazolam: The parent compound with a broader range of clinical applications.
Alprazolam: A triazolobenzodiazepine with similar anxiolytic and sedative properties.
Uniqueness: 4-Hydroxymidazolam is unique due to its specific metabolic pathway and its role as a minor metabolite of midazolam. Unlike 1-Hydroxymidazolam, which is the major metabolite, this compound constitutes a smaller fraction of the biotransformation products but still contributes to the overall pharmacological profile of midazolam .
Activité Biologique
4-Hydroxymidazolam (4-OH-MDZ) is a significant metabolite of midazolam, primarily formed through the action of cytochrome P450 enzymes in the liver. Understanding its biological activity is crucial for optimizing therapeutic applications and managing potential side effects associated with midazolam use.
Metabolism and Pharmacokinetics
This compound is generated from midazolam via hydroxylation, predominantly by CYP3A4 and CYP3A5 enzymes. This metabolic pathway is essential as it influences both the pharmacokinetic profile and pharmacodynamic effects of midazolam. The major findings related to the metabolism of this compound include:
- Formation of Glucuronides : After hydroxylation, 4-OH-MDZ undergoes further metabolism to form glucuronide conjugates, primarily mediated by UDP-glucuronosyltransferase (UGT) isoforms. Specifically, UGT1A4 plays a significant role in the glucuronidation process of this compound .
- Kinetics in Patients : A study highlighted that in patients with refractory epilepsy treated with high doses of midazolam, the pharmacokinetics of 4-OH-MDZ showed significant alterations. The half-life and volume of distribution increased notably, indicating a complex interplay between dose and hepatic enzyme activity .
Biological Activity and Pharmacodynamics
The biological activity of this compound is characterized by its sedative properties, although it is less potent than its parent compound, midazolam. Key points regarding its pharmacological effects include:
- Sedative Effects : Although 4-OH-MDZ is a minor metabolite compared to 1-hydroxymidazolam (1-OH-MDZ), it still contributes to the overall sedative effects observed in patients receiving midazolam . The potency of 4-OH-MDZ is significantly lower than that of midazolam, with estimates suggesting it has approximately 10% of the sedative effect compared to midazolam itself .
- Clinical Implications : In critically ill patients, especially those with renal impairment, the accumulation of 1-OH-MDZ and 4-OH-MDZ can lead to enhanced sedation due to decreased clearance rates. This necessitates careful monitoring and dosage adjustments during treatment .
Case Studies
Several case studies provide insight into the clinical implications of this compound's biological activity:
- Case Study in ICU Setting : A 72-year-old female patient who had received high doses of midazolam for sedation experienced prolonged sedation even after discontinuation. Blood samples revealed elevated levels of both 1-OH-MDZ and 4-OH-MDZ, indicating their contribution to sustained sedative effects post-treatment .
- Pediatric Case : A newborn undergoing treatment for neonatal convulsions was monitored for levels of midazolam and its metabolites. Adjustments in dosage led to fluctuations in metabolite concentrations, highlighting the importance of understanding individual pharmacokinetics in pediatric patients .
Research Findings
Recent research has focused on developing sensitive assays for measuring levels of this compound in biological samples. These studies emphasize:
- Analytical Techniques : Advanced LC-MS/MS methods have been validated for accurately quantifying 4-OH-MDZ alongside other metabolites, facilitating better therapeutic drug monitoring (TDM) practices .
- Stability Considerations : Due to its acid sensitivity, special care must be taken when handling samples containing this compound to ensure accurate measurement and stability during analysis .
Summary Table
Parameter | Midazolam | 1-Hydroxymidazolam | This compound |
---|---|---|---|
Potency | High | Moderate | Low |
Major Enzymes | CYP3A4/CYP3A5 | CYP3A4/CYP3A5 | UGT1A4 |
Half-life | Varies (up to 24h) | Varies | Shorter than MDZ |
Clinical Significance | Sedation | Sedation | Contributes to sedation |
Propriétés
IUPAC Name |
8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O/c1-10-21-9-16-18(24)22-17(12-4-2-3-5-14(12)20)13-8-11(19)6-7-15(13)23(10)16/h2-9,18,24H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYISITHKPKHPKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2O)C4=CC=CC=C4F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20974870 | |
Record name | 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20974870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59468-85-8 | |
Record name | 4-Hydroxymidazolam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059468858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20974870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXYMIDAZOLAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIW2RH792R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.